molecular formula C24H51NS2 B8464360 Bis-(2-decylsulfanyl-ethyl)-amine CAS No. 540527-91-1

Bis-(2-decylsulfanyl-ethyl)-amine

Cat. No.: B8464360
CAS No.: 540527-91-1
M. Wt: 417.8 g/mol
InChI Key: ADLIYOSOFSGTIU-UHFFFAOYSA-N
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Description

Bis-(2-decylsulfanyl-ethyl)-amine is a sulfur-containing tertiary amine with the molecular formula C₆H₄(C₁₀H₂₁S)₂NH (simplified as C₂₄H₅₁NS₂ in its chromium complex form) . It features two decylthioethyl (C₁₀H₂₁S-CH₂CH₂-) groups bonded to a central nitrogen atom. This compound is primarily utilized in coordination chemistry, serving as a ligand for chromium(III) complexes in ethylene trimerization catalysis. Its long hydrophobic decyl chains enhance solubility in non-polar solvents, while the sulfur atoms provide strong electron-donating properties for metal coordination .

Properties

CAS No.

540527-91-1

Molecular Formula

C24H51NS2

Molecular Weight

417.8 g/mol

IUPAC Name

2-decylsulfanyl-N-(2-decylsulfanylethyl)ethanamine

InChI

InChI=1S/C24H51NS2/c1-3-5-7-9-11-13-15-17-21-26-23-19-25-20-24-27-22-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3

InChI Key

ADLIYOSOFSGTIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCCNCCSCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkylsulfanyl-Ethylamine Derivatives

Key Compounds:

Bis-(2-ethylsulfanyl-ethyl)-amine

  • Formula : C₈H₁₉NS₂
  • Applications : Used in CrCl₃ complexes for ethylene trimerization.
  • Key Differences : Shorter ethyl chains (C₂ vs. C₁₀) reduce lipophilicity, leading to lower solubility in organic solvents compared to the decyl analog. IR data shows similar Cr-S bonding (123 cm⁻¹) but weaker Cr-N interactions (498 cm⁻¹ vs. 360–381 cm⁻¹ in the decyl variant) .
  • Yield : 72% for CrCl₃ complex synthesis .

Bis-(2-diphenylphosphinoethyl)-amine (Cr-PNP) Formula: C₂₈H₂₉Cl₃CrNP₂ Applications: Chromium catalyst with phosphine ligands. Key Differences: Replaces sulfur with phosphorus, altering electron-donor strength and catalytic activity. Exhibits Cr-P bonds (694 cm⁻¹) and higher thermal stability due to aromatic groups .

Chlorinated Ethylamine Derivatives

Bis(2-chloroethyl)ethylamine Classification: Listed under Sous-position 2921.19 with mustard gas analogs (e.g., chlorméthine, trichlorméthine) . Key Differences: Chlorine substituents confer high reactivity and toxicity, unlike the non-hazardous sulfur-based Bis-(2-decylsulfanyl-ethyl)-amine. Chlorinated analogs are unstable in vitro, often failing isolation due to rapid degradation .

N,N-Bis(2-chloroethyl)-2-sulfanylidene-dioxaphosphepan-2-amine

  • CAS : 14395-92-7
  • Structure : Combines chloroethyl groups with a phosphorothioate ring.
  • Key Differences : Phosphorus-sulfur core increases electrophilicity, making it reactive in alkylation reactions, unlike the inert decylthioethylamine ligand .

Functional Analog Comparison

Sulfur-Containing Amines in Catalysis

Ethylenediamine Derivatives Example: [2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine Formula: C₁₂H₁₉FN₂ Key Differences: Aromatic fluorophenyl groups enable π-π interactions in drug design, whereas decylthioethylamine’s aliphatic chains prioritize metal coordination .

Bis-(2-methanethiosulfonatoethyl)methylamine CAS: 16216-82-3 Applications: UV-hardening coatings via thiol-ene chemistry. Key Differences: Methanethiosulfonate groups enable covalent bonding to surfaces, unlike the non-reactive decylthioethylamine .

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